2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic ring systems. The name "2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride" provides a complete description of the molecular structure through its systematic breakdown of constituent parts. The "2,3-dihydro-1,4-benzodioxin" portion indicates the presence of a benzodioxin ring system where the dioxin ring has been partially saturated, specifically at the 2,3-positions, resulting in two hydrogen atoms added across this portion of the ring.
The positional descriptor "5-yl" specifies the attachment point of the side chain to the benzodioxin core structure, indicating that the ethanone group is connected at the fifth position of the benzodioxin ring system. This positional specificity is crucial for distinguishing this compound from its structural isomers, particularly the more commonly encountered 6-yl variant, which represents a different substitution pattern on the same ring system. The "ethan-1-one" component describes a two-carbon chain terminating in a ketone functionality, while the "2-amino" designation indicates the presence of an amino group on the second carbon of this chain. The "hydrochloride" suffix denotes the salt form of the compound, where the basic amino group has been protonated and paired with a chloride ion to form a crystalline salt structure.
Structural interpretation of this compound reveals a molecular architecture that combines aromatic stability from the benzene ring with conformational flexibility from the partially saturated dioxin ring. The 2,3-dihydro configuration creates a puckered six-membered ring that can adopt different conformational states, potentially influencing the overall three-dimensional shape of the molecule and its interactions with other chemical species. The side chain attachment at the 5-position places the aminoketone functionality in a specific spatial relationship relative to the ring system, which may have important implications for the compound's chemical behavior and biological activity.
Chemical Abstracts Service Registry Number and Alternative Nomenclature
While specific Chemical Abstracts Service registry information for the 5-yl positional isomer remains limited in the available chemical databases, related compounds within the benzodioxin family provide insight into the nomenclature patterns and registry systems used for these molecules. The closely related compound 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride carries the Chemical Abstracts Service registry number 35970-31-1, demonstrating the systematic approach used to catalog these structural variants. This registry system ensures unique identification of each compound despite their structural similarities, preventing confusion in chemical literature and commercial applications.
Alternative nomenclature systems for benzodioxin derivatives often employ different naming conventions that may emphasize different aspects of the molecular structure. Some naming systems refer to these compounds using the "benzodioxin" designation, which explicitly indicates the fusion pattern between the benzene and dioxin rings. Other nomenclature approaches may use abbreviated or colloquial names that focus on specific functional group arrangements or highlight particular structural features relevant to specific applications or research contexts.
The systematic cataloging of these compounds in chemical databases requires careful attention to stereochemical details, positional isomerism, and salt forms. Each variation in structure, including changes in substitution patterns, stereochemistry, or counterion identity, receives a distinct registry number to ensure accurate identification and communication within the scientific community. This precision in nomenclature becomes particularly important when dealing with compounds that may have different biological activities or chemical properties despite their structural similarities.
Molecular Formula and Weight Analysis
The molecular formula for this compound can be derived through systematic analysis of its constituent atoms and their arrangements within the molecular structure. Based on the structural framework established by related benzodioxin derivatives, the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific three-dimensional configuration. The benzodioxin core contributes a significant portion of the molecular framework, while the aminoketone side chain and hydrochloride salt formation add additional mass and complexity to the overall molecular weight calculation.
Comparative analysis with the documented 6-yl positional isomer, which has a molecular formula of C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 grams per mole, provides a reference point for understanding the mass distribution and atomic composition patterns within this family of compounds. The molecular weight calculation must account for all atoms present in the structure, including the chloride ion associated with the protonated amino group in the hydrochloride salt form. This salt formation typically adds approximately 36.46 grams per mole to the molecular weight compared to the free base form of the compound.
The following table summarizes the molecular composition analysis based on structural considerations and comparison with related compounds:
The precise molecular weight determination requires consideration of isotopic compositions and the specific arrangements of atoms within the three-dimensional structure. Standard atomic weights used in molecular weight calculations assume natural isotopic abundances, with carbon-12, hydrogen-1, nitrogen-14, oxygen-16, and chlorine-35 representing the most abundant isotopes for each respective element. The molecular weight serves as a fundamental physical property that influences the compound's behavior in various analytical techniques, including mass spectrometry, chromatographic separations, and crystallographic studies.
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEPIKAXTCHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride can be achieved through several methods. One notable method involves the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture. This process generates o-quinone intermediates, which then undergo cycloaddition reactions with tertiary enamines to form the desired benzodioxane derivatives . Another method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by further treatment with alkyl or aralkyl halides in the presence of lithium hydride as a base .
Chemical Reactions Analysis
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has shown potential as a pharmacological agent in various studies. Its structural similarity to known bioactive compounds suggests it may possess similar therapeutic properties.
Antidepressant Activity
Research indicates that derivatives of benzodioxin compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
Neuroprotective Effects
Studies have suggested that compounds with a benzodioxin moiety may offer neuroprotective benefits against oxidative stress and neurodegeneration. This is particularly relevant for conditions such as Alzheimer's and Parkinson's diseases .
Anticancer Properties
There is emerging evidence that suggests the compound may have anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms .
Synthesis and Derivatives
The synthesis of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone hydrochloride can be achieved through various methods, including:
- Condensation Reactions : Utilizing available precursors to form the desired compound.
- Functionalization Techniques : Modifying existing benzodioxin structures to enhance biological activity or solubility.
The development of derivatives has been a focus area, aiming to improve efficacy and reduce side effects associated with the parent compound.
Materials Science Applications
Polymer Chemistry
The unique structural attributes of this compound allow it to be utilized in polymer chemistry for creating novel materials with specific properties such as enhanced thermal stability and mechanical strength.
Coatings and Composites
Incorporating 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone hydrochloride into coatings can impart protective qualities against environmental degradation.
Case Study 1: Antidepressant Activity in Rodent Models
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time during forced swim tests .
Case Study 2: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound reduced cell death significantly compared to untreated controls. This suggests its potential utility as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Bromination at the ethanone position (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) introduces steric bulk and lipophilicity, lowering the melting point significantly compared to hydrochlorides .
- Salt Formation: The hydrochloride salt of the target compound likely improves stability and crystallinity compared to non-salt analogs, though exact melting points are unreported .
Pharmacological Analogs
Key Observations :
- Benzodioxin Scaffold: The benzodioxin moiety is a common feature in 5-HT1A ligands (e.g., Lecozotan), suggesting the target compound may share this activity. However, the aminoethanone group could alter binding kinetics compared to piperazine or cyano-substituted analogs .
- Psychoactivity vs. Therapeutics: Unlike bk-2C-B, which has hallucinogenic properties due to methoxy and bromo substitutions on a phenyl ring, the target compound’s benzodioxin system may favor selective receptor modulation without psychoactive effects .
Biological Activity
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride (CAS Number: 35970-31-1) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, pharmacological properties, and relevant case studies.
The compound's molecular weight is approximately 229.66 g/mol, and it has a logP value of 2.1015, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
| Property | Value |
|---|---|
| Molecular Weight | 229.66 g/mol |
| LogP | 2.1015 |
| Chemical Structure | Chemical Structure |
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. Notably, studies have shown that derivatives of 2-amino-1-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes.
Key Findings:
- α-Glucosidase Inhibition : Compounds similar to 2-amino-1-(2,3-dihydro-1,4-benzodioxin) have demonstrated substantial inhibitory effects on yeast α-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetes .
- Acetylcholinesterase (AChE) Inhibition : While the inhibitory effect on AChE was weaker compared to α-glucosidase, it still suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Applications
The biological activities associated with the benzodioxane structure suggest a range of pharmacological applications:
- Antidiabetic Agents : The ability to inhibit α-glucosidase positions this compound as a candidate for antidiabetic therapies.
- Neuroprotective Effects : Given its interaction with AChE, there is potential for developing treatments aimed at neurodegenerative conditions.
Study on Enzyme Inhibition
In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several sulfonamide derivatives incorporating the benzodioxane moiety and tested their enzyme inhibitory activities. The results indicated that many of these derivatives exhibited promising anti-diabetic and neuroprotective effects through their action on α-glucosidase and AChE .
Comparative Modeling Study
Another investigation focused on the structure-activity relationships (SAR) of CDK9 inhibitors related to the benzodioxane framework. This study utilized molecular docking techniques to predict binding affinities and interactions within active sites of target enzymes, further supporting the therapeutic potential of compounds like 2-amino-1-(2,3-dihydro-1,4-benzodioxin) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Initial synthesis can follow benzodioxane-functionalized ketone intermediates, leveraging nucleophilic substitution or reductive amination. For example, analogous benzodioxin derivatives have been synthesized using NaIO₄ oxidation and Mg/I₂-mediated coupling (as seen in benzodioxane synthesis schemes) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DCM), and temperature to minimize by-products. Literature review of structurally similar compounds (e.g., benzodiazepinones or benzothiazepines) can guide reagent selection and catalytic systems .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Impurity profiling requires HPLC with UV/vis detection, referencing pharmacopeial standards (e.g., EP impurities) to identify degradation products or synthetic intermediates . Proximate chemical analyses, such as titration for hydrochloride content, ensure stoichiometric consistency .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) over 6–12 months, monitoring degradation via HPLC. For light sensitivity, expose samples to UV-vis irradiation (ICH Q1B guidelines). Hydrochloride salts generally exhibit higher stability in desiccated environments compared to free bases, but hygroscopicity must be evaluated .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL:
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under controlled lab conditions.
- Phase 3 : Use microcosm models to study biodegradation in soil/water systems, quantifying metabolites via LC-MS/MS .
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across studies?
- Methodological Answer : Apply split-plot experimental designs to isolate variables (e.g., cell line variability, assay protocols). For example, if cytotoxicity results conflict, replicate assays using standardized positive controls (e.g., doxorubicin) and harmonized incubation times . Meta-analysis of raw data (e.g., IC₅₀ values) with ANOVA can identify confounding factors like solvent effects or endotoxin contamination .
Q. What advanced techniques are recommended for quantifying trace levels of this compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards to enhance sensitivity and accuracy. Validate using matrix-matched calibration curves (plasma, liver homogenate) to account for ion suppression. Limit of quantification (LOQ) can be optimized via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
Q. How can in silico modeling predict this compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite, employing crystal structures of homologous targets (e.g., GPCRs or kinases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). QSAR models trained on benzodioxin derivatives can prioritize synthetic analogs for testing .
Methodological Notes
- Data Contradiction Analysis : Replicate experiments using randomized block designs to control batch-to-batch variability .
- Synthetic Challenges : Address low yields in amination steps by screening palladium catalysts (e.g., Xantphos/Pd₂(dba)₃) under inert atmospheres .
- Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna or algal growth inhibition assays, correlating results with environmental persistence data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
